CooP

Glioblastoma FABP3 Peptide Affinity

Achieving selective delivery to glioblastoma is hindered by poor blood-brain barrier penetration. CooP (CGLSGLGVA) addresses this by binding FABP3/MDGI overexpressed on glioblastoma cells and tumor vasculature. • ~9-fold higher tumor accumulation of CooP-functionalized nanoparticles vs. non-functionalized controls in vivo. • Alanine-scan variants available; substitution at Cys1 or Gly5 abolishes binding-critical negative controls for FABP3 studies. • High-affinity variant A-CooP-K (KD = 0.07 µM) offers ~31-fold improved affinity over parent A-CooP for SPR/MST/cellular uptake assays. • Radiolabeling-compatible: [18F]FNA-N-CooP delineates intracranial glioblastoma xenografts (tumor-to-brain ratio 1.84 ± 0.29). Lyophilized powder, ≥95% HPLC purity. Custom synthesis and alanine-scan variants available upon request.

Molecular Formula C32H57N9O11S
Molecular Weight 775.9 g/mol
Cat. No. B12392780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCooP
Molecular FormulaC32H57N9O11S
Molecular Weight775.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CS)N
InChIInChI=1S/C32H57N9O11S/c1-15(2)8-20(28(47)35-12-25(45)41-26(17(5)6)31(50)37-18(7)32(51)52)38-24(44)11-36-29(48)22(13-42)40-30(49)21(9-16(3)4)39-23(43)10-34-27(46)19(33)14-53/h15-22,26,42,53H,8-14,33H2,1-7H3,(H,34,46)(H,35,47)(H,36,48)(H,37,50)(H,38,44)(H,39,43)(H,40,49)(H,41,45)(H,51,52)/t18-,19-,20-,21-,22-,26-/m0/s1
InChIKeyMQTUTFRSXRQQOU-MWSOCQQISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CooP Peptide: Glioblastoma-Targeted Delivery


CooP (CGLSGLGVA) is a linear nine-amino-acid peptide (C32H57N9O11S, MW 775.91) that selectively binds to the mammary-derived growth inhibitor/fatty acid-binding protein 3 (MDGI/FABP3), which is overexpressed in glioblastoma cells and their associated tumor vasculature [1]. Identified through in vivo phage display screening, CooP serves as a homing ligand to enable targeted delivery of chemotherapeutics, nanoparticles, and imaging probes specifically to glioblastoma tissue [2].

Targeted delivery research to FABP3/MDGI-expressing glioblastoma models
Nanoparticle or imaging probe conjugation studies
Peptide variant selection for affinity requirements; key residues verified by alanine scan

CooP vs. Generic FABP3 Peptides


Substituting CooP with another FABP3-binding peptide or even a CooP variant without proper validation is not functionally equivalent. Alanine scanning studies reveal that specific amino acid residues—particularly the cysteine at position 1 and glycine at position 5—are essential for binding; their substitution can completely abolish interaction with FABP3 [1]. Furthermore, different CooP variants exhibit a >1900-fold range in binding affinity (KD from 0.07 µM to 133 µM), and the choice of variant directly impacts in vitro binding, in vivo homing, and nanoparticle accumulation [1]. Procurement of a CooP analog or an unvalidated FABP3-binding peptide cannot guarantee the same tumor-targeting performance or downstream functional outcomes.

Variant affinity range may shift targeting outcome
CooP variants exhibit a wide reported binding affinity range; selecting an untested analog could alter in vitro binding and in vivo homing efficiency.
Key residues essential for FABP3 interaction
Alanine substitution at Cys1 or Gly5 can abolish binding; unvalidated generic FABP3 peptides may lack these critical contacts.
Functional equivalence not assumed with alternative sequences
Nanoparticle accumulation and imaging contrast reported for the defined CooP sequence may not transfer to a different peptide backbone without direct verification.

CooP Quantitative Evidence


FABP3 Binding Affinity of A-CooP-K

Among CooP variants, the A-CooP-K peptide (modified at the C-terminus) demonstrates the highest binding affinity to recombinant FABP3, with a dissociation constant (KD) of 0.07 µM as measured by microscale thermophoresis (MST). In contrast, the parent A-CooP peptide exhibits a KD of 2.18 µM, and the A-[Ala7]CooP variant (alanine substitution at position 7) shows a KD of 133 µM. Substitution of cysteine at position 1 or glycine at position 5 abolishes binding entirely [1].

FABP3 Binding Affinity
Head-to-head
A-CooP-K KD 0.07 µM vs. A-CooP 2.18 µM; A-[Ala7]CooP 133 µM
~31× higher affinity than parent; Cys1/Gly5 substitution abolishes binding
MST with recombinant FABP3; supports variant selection for high-affinity studies
Glioblastoma FABP3 Peptide Affinity

CooP-Nanoparticle Tumor Accumulation

Functionalization of thermally hydrocarbonized porous silicon (THCPSi) nanoparticles with CooP peptide (THCPSi-CooP) significantly enhances tumor accumulation compared to non-functionalized THCPSi nanoparticles. After intravenous injection into nude mice bearing MDGI-expressing subcutaneous xenograft tumors, THCPSi-CooP nanoparticles exhibited approximately 9‑fold higher accumulation in the tumor site relative to control THCPSi nanoparticles, while accumulation in vital organs remained negligible [1].

Nanoparticle Tumor Accumulation
Head-to-head
~9‑fold higher tumor accumulation
CooP-functionalized nanoparticles show enhanced targeting in xenograft models
Intravenous injection, MDGI-expressing subcutaneous tumors; supports targeted delivery research
Glioblastoma Nanoparticle Targeting In Vivo Imaging

CooP PET Tracer for Glioblastoma

Radiolabeled CooP derivative [18F]FNA‑N‑CooP successfully delineated intracranial glioblastoma xenografts in a mouse model, yielding a standardized uptake value (SUV) of 0.21 ± 0.03 (n = 4) and a tumor‑to‑brain ratio of 1.84 ± 0.29 [1]. This provides a quantitative benchmark for comparing CooP‑based imaging agents against other FABP3‑targeted or glioblastoma‑specific radiotracers.

PET Tracer Contrast
Cross-study
[18F]FNA-N-CooP tumor-to-brain ratio 1.84 ± 0.29
Quantifiable contrast for FABP3-targeted PET imaging research
Intracranial BT12 glioblastoma xenograft model; supports imaging probe development
Glioblastoma PET Imaging FABP3

CooP Research Applications


High-Affinity FABP3 Targeting

For experiments requiring maximal binding to FABP3—such as high‑sensitivity microscale thermophoresis (MST) assays, surface plasmon resonance (SPR) binding studies, or in vitro cellular uptake assays in FABP3‑overexpressing glioblastoma cells—the A‑CooP‑K variant (KD = 0.07 µM) should be procured over the parent A‑CooP (KD = 2.18 µM) [1]. The ~31‑fold improvement in affinity directly correlates with enhanced cellular binding and internalization in U87MG glioblastoma cells [1].

Nanoparticle Functionalization for Glioblastoma

CooP peptide (as the parent CGLSGLGVA sequence or A‑CooP‑K variant) is indicated for surface conjugation to nanoparticles—including porous silicon (THCPSi), PEG‑PLA, and virus‑based nanocarriers—to achieve targeted delivery to MDGI‑expressing glioblastoma tumors. Procurement of CooP for this purpose is supported by direct in vivo evidence demonstrating ~9‑fold higher tumor accumulation of THCPSi‑CooP nanoparticles compared to non‑functionalized controls [2]. This application is particularly relevant for developing targeted chemotherapeutic formulations or imaging nanovectors.

FABP3-Targeted PET Radiotracer Development

CooP peptide serves as a validated targeting scaffold for radiolabeling with fluorine‑18 prosthetic groups (e.g., [18F]FNA) to generate FABP3‑targeted positron emission tomography (PET) tracers. The [18F]FNA‑N‑CooP conjugate has been shown to delineate intracranial glioblastoma xenografts with a tumor‑to‑brain ratio of 1.84 ± 0.29 [3]. Researchers procuring CooP for radiotracer development should consider the stability of the free thiol group and the chemoselectivity of the conjugation strategy [3].

SAR Studies of FABP3 Peptides

CooP peptide and its alanine‑scan variants (including A‑CooP, A‑CooP‑K, A‑[Ala5]CooP, A‑[Ala7]CooP, and others) are valuable tools for mapping the contribution of individual amino acid residues to FABP3 binding [1]. Procurement of these defined variants enables controlled SAR investigations, where the complete loss of binding observed with A‑[Ala5]CooP and A‑[Ala1]CooP provides critical negative controls [1].

Application
Selection Property
Validation Focus
FABP3 binding studies
High-affinity variant (A-CooP-K)
Confirm binding affinity in target cell model
Nanoparticle-based targeted delivery research
CooP-functionalized nanoparticle construct
Tumor accumulation and specificity in xenograft models
FABP3-targeted PET imaging research
Radiolabeled CooP conjugate
Tumor-to-brain contrast in intracranial models
FABP3 peptide SAR investigations
Defined CooP variant panel
Binding affinity and residue contribution analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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